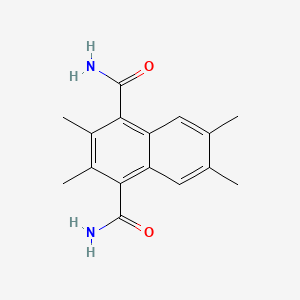![molecular formula C10H23NO4SSi B15064288 Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester CAS No. 145387-82-2](/img/structure/B15064288.png)
Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate: is a chemical compound with the molecular formula C10H23NO4SSi. It is used in various organic synthesis processes, particularly as a reagent in Mitsunobu reactions . This compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(trimethylsilyl)ethanol in the presence of a sulfonyl chloride reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include sulfonamides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate is used as a protecting group for amines and alcohols. It is particularly useful in multi-step synthesis where selective protection and deprotection are required .
Biology and Medicine: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable intermediates makes it valuable in drug development and medicinal chemistry .
Industry: In the chemical industry, tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate involves the formation of a stable sulfonyl intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Methanesulfonamide: Used in similar applications as a reagent in organic synthesis.
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Another carbamate compound used in organic synthesis.
Uniqueness: tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate is unique due to its combination of a tert-butyl group and a trimethylsilyl group, which provides both stability and reactivity. This dual functionality makes it particularly useful in complex synthetic routes where selective reactions are required .
Propriétés
Numéro CAS |
145387-82-2 |
|---|---|
Formule moléculaire |
C10H23NO4SSi |
Poids moléculaire |
281.45 g/mol |
Nom IUPAC |
tert-butyl N-(2-trimethylsilylethylsulfonyl)carbamate |
InChI |
InChI=1S/C10H23NO4SSi/c1-10(2,3)15-9(12)11-16(13,14)7-8-17(4,5)6/h7-8H2,1-6H3,(H,11,12) |
Clé InChI |
AXYPPUKUDNYSMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NS(=O)(=O)CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















